3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H8N6O2 and its molecular weight is 268.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and comparative evaluations with related compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrazine ring and a pyridine moiety linked through an oxadiazole core. This structural configuration is known to influence its interaction with biological targets, enhancing its pharmacological profile.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways, potentially leading to reduced tumor growth and proliferation in cancer cells.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cascade activation .
- Antimicrobial Activity : Preliminary data suggest that it may exhibit antimicrobial properties against specific bacterial strains, although further studies are needed to confirm this activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit promising anticancer properties. The following table summarizes some key findings regarding the cytotoxic effects of related compounds:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 0.65 | Apoptosis induction via p53 pathway |
5b | MDA-MB-231 | 2.41 | Caspase activation |
6a | U937 | 10.38 | Enzyme inhibition |
These findings indicate that modifications to the oxadiazole structure can significantly enhance cytotoxicity against various cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial efficacy:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7a | Mycobacterium tuberculosis | <0.1 µg/mL |
7b | E. coli | 0.5 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these, derivatives containing the pyrazine-pyridine framework showed enhanced activity against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in treating tumors. Results indicated a significant reduction in tumor size with minimal side effects compared to traditional treatments .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that the unique combination of the pyrazine and pyridine rings in this compound enhances its binding affinity to target receptors and enzymes compared to other oxadiazole derivatives lacking these features.
Eigenschaften
IUPAC Name |
3-pyrazin-2-yl-N-pyridin-3-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2/c19-11(16-8-2-1-3-13-6-8)12-17-10(18-20-12)9-7-14-4-5-15-9/h1-7H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIXPPMAAZSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.